molecular formula C14H15IN2O B8160783 1-(3-(benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole

1-(3-(benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole

Cat. No.: B8160783
M. Wt: 354.19 g/mol
InChI Key: FGDJBYBRSUZBNM-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole is a synthetic organic compound that features a unique combination of a benzyloxy group attached to a cyclobutyl ring, which is further connected to a pyrazole ring substituted with an iodine atom

Preparation Methods

The synthesis of 1-(3-(benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Chemical Reactions Analysis

1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(3-(Benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a benzyloxy group, a cyclobutyl ring, and an iodinated pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-iodo-1-(3-phenylmethoxycyclobutyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O/c15-12-8-16-17(9-12)13-6-14(7-13)18-10-11-4-2-1-3-5-11/h1-5,8-9,13-14H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDJBYBRSUZBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N3C=C(C=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250-mL round-bottom flask was charged with 4-iodo-1H-pyrazole (1.97 g, 10.2 mmol), N,N-dimethylformamide (20 mL), 3-(benzyloxy)cyclobutyl methanesulfonate (2.60 g, 10.2 mmol) and cesium carbonate (9.75 g, 29.9 mmol), and the resulting mixture stirred overnight at 80° C. The reaction mixture was cooled to room temperature, poured into water (50 mL), and extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-(3-(benzyloxy)cyclobutyl)-4-iodo-1H-pyrazole (3.00 g, 83%) as yellow oil. MS (ESI, pos. ion) m/z 355 [M+H]+.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
9.75 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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